N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide
Description
Chemical Identity and IUPAC Nomenclature
N-(2-{[(2-Chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound characterized by its hybrid structure combining benzodioxole and sulfonamide pharmacophores. Its IUPAC name systematically describes its molecular architecture:
- Parent structure : 2H-1,3-benzodioxole, a bicyclic system with oxygen atoms at positions 1 and 3.
- Substituents :
- A carboxamide group (-CONH₂) at position 5 of the benzodioxole ring.
- A sulfamoyl ethyl chain (-SO₂NH-CH₂CH₂-) linked to the carboxamide nitrogen.
- A 2-chlorophenylmethyl group attached to the sulfamoyl nitrogen.
The molecular formula is C₁₇H₁₆ClN₂O₅S , with a molecular weight of 410.84 g/mol. Key physicochemical properties include a calculated logP of ~3.2 (indicating moderate lipophilicity) and a polar surface area of 95.7 Ų, suggesting potential bioavailability challenges.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₂O₅S |
| Molecular Weight | 410.84 g/mol |
| Key Functional Groups | Benzodioxole, Sulfonamide, Chlorophenyl |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
Historical Development and Discovery Timeline
The compound emerged from iterative optimization of benzodioxole-sulfonamide hybrids during the 2010s, building upon two historical pillars:
- Sulfonamide therapeutics : Gerhard Domagk’s 1932 discovery of Prontosil established sulfonamides as antimicrobial scaffolds. By the 2000s, research expanded into non-antibiotic applications, including enzyme inhibition.
- Benzodioxole chemistry : First synthesized in the late 19th century, 1,3-benzodioxoles gained prominence in the 1980s as bioisosteres for catechol groups in neurotransmitter analogs.
Key milestones:
- 2014 : Patent filings for related sulfonamide-benzodioxole conjugates (e.g., LT-PA2023519-I1) highlighted growing interest in this structural class.
- 2021 : Catalytic methods for continuous-flow acylation of benzodioxoles improved synthetic accessibility of derivatives.
- 2025 : EvitaChem’s publication of optimized synthesis protocols for this specific compound marked its entry into preclinical studies.
Structural Relationship to Benzodioxole and Sulfonamide Derivatives
The compound exemplifies strategic hybridization of two privileged scaffolds:
Benzodioxole moiety :
- Shares a 1,3-dioxole ring with natural products like safrole and synthetic agents such as piperonyl butoxide.
- The electron-rich aromatic system enables π-π stacking interactions with biological targets, while the dioxole ring enhances metabolic stability compared to simple benzene rings.
Sulfonamide component :
- The -SO₂NH- group is isosteric with carboxylic acid, allowing mimicry of endogenous substrates in enzyme active sites.
- Structural parallels exist with sulfonamide drugs like Celecoxib (COX-2 inhibitor) and Dorzolamide (carbonic anhydrase inhibitor), though this compound’s ethyl spacer and chlorophenyl extension confer distinct steric and electronic properties.
Table 2: Structural Comparison with Related Compounds
Properties
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c18-14-4-2-1-3-13(14)10-20-26(22,23)8-7-19-17(21)12-5-6-15-16(9-12)25-11-24-15/h1-6,9,20H,7-8,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRSHRSPTKHLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the benzodioxole derivative with an appropriate amine under dehydrating conditions.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be attached through the reaction of the intermediate with sulfamoyl chloride in the presence of a base.
Addition of the Chlorophenyl Moiety: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets.
Biological Studies: It can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can mimic natural substrates, potentially inhibiting enzyme activity. The benzodioxole ring may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Structural Analysis of Target Compound
The target compound integrates three key structural motifs:
- Benzodioxole-carboxamide : A common scaffold in bioactive molecules due to its aromaticity and hydrogen-bonding capacity.
- 2-Chlorophenylmethyl group : Enhances lipophilicity and may influence receptor binding.
Comparison with Similar Compounds
Compound 5bb: N-[4-hydroxy-2-(4-nitroanilino)-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide ()
- Structural Differences: Replaces the sulfamoyl ethyl group with a thiazole ring and nitroanilino substituent.
- Synthesis : Synthesized via Hantzsch cyclization with a 75% yield as an amorphous solid .
Compound 3-22: 3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-...sulfamoyl ureas... ()
- Structural Differences : Contains a sulfamoyl urea group and dihydropyridine core, contrasting with the simpler sulfamoyl ethyl linker in the target compound.
- Synthesis : Achieved 91% yield via a reagent-driven protocol, highlighting efficient sulfamoyl group incorporation .
- Key Properties : Sulfamoyl ureas typically exhibit strong hydrogen-bonding capacity, suggesting the target compound’s sulfamoyl group may confer similar interactions.
N-[2-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide ()
- Structural Differences : Substitutes the 2-chlorophenylmethyl sulfamoyl ethyl group with a trifluoromethylphenyl moiety.
- Commercial Relevance : Marketed by Parchem, indicating synthetic accessibility of benzodioxole-carboxamide derivatives .
- Key Properties : The trifluoromethyl group is a bioisostere for chlorine, suggesting the target compound’s 2-chlorophenyl group may optimize lipophilicity and metabolic stability.
Functional Group Impact on Properties
- Sulfamoyl vs. Sulfamoyl Urea : Sulfamoyl groups (target compound) are less polar than sulfamoyl ureas (compound 3-22), which may affect solubility and membrane permeability.
- Chlorophenyl vs.
- Thiazole vs. Benzodioxole : The thiazole in 5bb introduces heteroatom-mediated interactions absent in the target compound’s benzodioxole core .
Biological Activity
N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and other relevant biological effects based on diverse research studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C17H20ClN2O3S
- Molecular Weight : 332.4 g/mol
Research indicates that compounds containing the benzodioxole moiety often exhibit significant biological activities, including anticancer effects. The mechanism typically involves the inhibition of key enzymes and pathways associated with cancer cell proliferation and survival.
Anticancer Activity
A study published in the journal Nature evaluated various benzodioxole derivatives for their cytotoxic effects on cancer cell lines, specifically A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. The findings highlighted that certain derivatives exhibited promising anticancer activity:
- Compound 5 , a derivative similar to this compound, demonstrated:
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Viability (%) |
|---|---|---|---|
| Control (untreated) | 4.5 | 3.1 | 83.9 |
| Compound 5 | 25.0 | 12.11 | 60.2 |
| Cisplatin | 16.3 | 32.4 | 69.0 |
Enzyme Inhibition
The compound's activity was also linked to its inhibitory effects on cholinesterases (AChE and BuChE), although it was noted that there was no significant correlation between these activities and anticancer effects .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Benzodioxole Derivatives : A comprehensive evaluation revealed that modifications in the benzene ring structure significantly influenced cytotoxicity against cancer cells.
- In Vivo Studies : Animal models treated with related benzodioxole derivatives exhibited reduced tumor growth rates compared to controls, supporting the potential for therapeutic applications.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfamoylation | Chlorosulfonic acid, 0–5°C, DCM | 65–75% | |
| Ethyl linkage | K₂CO₃, DMF, 60°C, 12h | 80% | |
| Amide coupling | EDC, HOBt, DMF, RT | 70–76% |
Basic: How is the structural integrity of this compound validated in experimental settings?
Advanced spectroscopic and analytical techniques are critical:
- NMR spectroscopy :
- HRMS : Exact mass matching the molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₆ClN₂O₅S: 419.0463) ensures molecular identity .
- X-ray crystallography (if crystalline): Resolves bond angles and stereochemistry, particularly for tautomeric forms (e.g., enol-keto tautomerism observed in related compounds) .
Advanced: What experimental strategies address contradictions in reported biological activity data (e.g., variable IC₅₀ values)?
Discrepancies often arise from assay conditions or compound stability:
- Solubility optimization : Use DMSO stocks (<0.1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation in aqueous buffers .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess degradation rates under physiological conditions .
- Control for tautomerism : Characterize dominant tautomers via pH-dependent NMR (e.g., enol vs. keto forms) and correlate with activity .
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
Q. Table 2: Example Bioactivity Data
| Assay Type | IC₅₀ (μM) | Model System | Notes |
|---|---|---|---|
| Anticancer (MTT) | 2.5 ± 0.3 | MCF-7 breast cancer | pH 7.4, 48h incubation |
| Antibacterial (MIC) | 12.8 | S. aureus | DMSO vehicle control |
Advanced: How can researchers elucidate the mechanism of action for this compound in enzyme inhibition studies?
Target engagement studies are essential:
- Molecular docking : Use AutoDock Vina to model interactions with suspected targets (e.g., cyclooxygenase-2, phospholipase A₂α) . Prioritize binding pockets near the sulfamoyl and benzodioxole groups.
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, if Km increases with inhibitor concentration, competitive inhibition is likely .
- Site-directed mutagenesis : Validate docking predictions by mutating key residues (e.g., Arg120 in COX-2) and measure activity loss .
- Cellular thermal shift assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts in presence of the compound .
Advanced: What strategies resolve synthetic challenges in scaling up the production of this compound?
Scale-up requires optimization of yield and safety:
- Catalyst selection : Replace EDC/HOBt with polymer-supported carbodiimides to simplify purification .
- Flow chemistry : Continuous flow reactors minimize exothermic risks during sulfamoylation and improve mixing .
- Green solvents : Substitute DMF with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and detect intermediates .
Advanced: How do structural modifications (e.g., halogen substitution) influence bioactivity?
Structure-activity relationship (SAR) studies guide optimization:
- Chlorophenyl position : Compare 2-chloro vs. 4-chloro analogs; 2-chloro shows enhanced hydrophobic interactions in COX-2 binding .
- Benzodioxole substitution : Introduce electron-withdrawing groups (e.g., nitro at position 5) to improve metabolic stability .
- Sulfamoyl replacement : Replace –SO₂NH– with –SO₂NMe– to reduce renal toxicity while retaining potency .
Q. Table 3: SAR Trends
| Modification | Bioactivity Impact | Rationale |
|---|---|---|
| 2-Cl → 4-Cl | ↓ IC₅₀ by 40% | Reduced steric hindrance in active site |
| Benzodioxole → Benzofuran | ↑ Solubility | Increased polarity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
